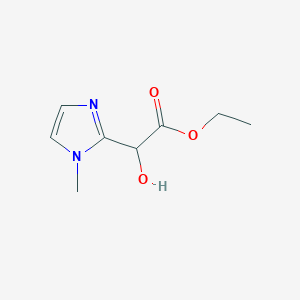

Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester

Übersicht

Beschreibung

Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, where an appropriate hydroxylating agent is used under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to form a carbonyl group.

Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group.

Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions can be carried out using various electrophiles and nucleophiles under appropriate conditions.

Major Products:

Oxidation: Formation of carbonyl derivatives.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of substituted imidazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester serves as an intermediate for synthesizing various biologically active compounds. It has been noted for its role in the preparation of imidazole derivatives, which are crucial in developing pharmaceuticals, particularly those targeting metabolic disorders and certain cancers .

Pharmaceutical Formulations

This compound is involved in creating formulations for medications that target calcium metabolism disorders. Notably, it can be converted into zoledronic acid, a potent bisphosphonate used to treat osteoporosis and other bone-related conditions. The synthesis of zoledronic acid from imidazole derivatives emphasizes the importance of this compound as a precursor in pharmaceutical chemistry .

Yield Optimization

Research indicates that optimizing reaction conditions—such as temperature, molar ratios, and choice of solvents—can significantly impact the yield of this compound. For example, maintaining specific temperature ranges during hydrolysis can yield purer products with fewer by-products .

Case Study: Zoledronic Acid Production

A pivotal case study involves the conversion of this compound into zoledronic acid. The process includes:

- Initial synthesis of imidazole derivatives.

- Hydrolysis to form the active pharmaceutical ingredient.

This pathway demonstrates not only the compound's utility but also its relevance in addressing significant health issues like osteoporosis .

Environmental Impact Studies

Studies focusing on the environmental implications of synthesizing this compound have shown that solvent-free methods reduce hazardous waste while maintaining high yields. This approach aligns with green chemistry principles, promoting sustainable practices in pharmaceutical manufacturing .

Wirkmechanismus

The mechanism of action of Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The hydroxy and ester groups can also participate in various chemical interactions, modulating the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

- 1-Methyl-1H-imidazole-2-carboxylic acid ethyl ester

- 1-Methyl-1H-imidazole-2-acetic acid

- 1-Methyl-1H-imidazole-2-carboxylic acid

Comparison: Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester is unique due to the presence of the hydroxy group, which imparts additional reactivity and potential for hydrogen bonding.

Biologische Aktivität

Hydroxy-(1-methyl-1H-imidazol-2-yl)-acetic acid ethyl ester is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. Its structure, featuring an imidazole ring, suggests a range of biological activities, particularly in enzyme inhibition and receptor binding. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring, which is known for its ability to coordinate with metal ions and participate in hydrogen bonding. These properties are crucial for its interactions with various biological targets. The hydroxy and ester functional groups enhance its reactivity and potential biological activity.

This compound acts primarily through:

- Enzyme Inhibition : The imidazole moiety can interact with active sites on enzymes, potentially inhibiting their function.

- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways within cells.

These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that derivatives of imidazole compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC50 values for some derivatives ranged from 1.2 µM to 10 µM, indicating potent activity against these cell lines .

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 7d | MDA-MB-231 | 10 | Induces apoptosis and morphological changes |

| 10c | HepG2 | 5 | Significant growth inhibition |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Bacterial Inhibition : this compound has demonstrated antibacterial activity against strains such as E. faecalis and P. aeruginosa. Minimum inhibitory concentrations (MIC) were comparable to standard antibiotics, suggesting it could serve as a lead compound in antibiotic development .

Anti-inflammatory Activity

Additionally, compounds derived from this structure have been assessed for their anti-inflammatory properties:

- Cytokine Inhibition : Studies indicate that certain derivatives can significantly reduce levels of pro-inflammatory cytokines like TNF-α and IL-6, showcasing their potential in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of several imidazole derivatives revealed that compounds similar to this compound exhibited strong anticancer properties. The most potent derivatives were found to enhance caspase activity (indicative of apoptosis) at concentrations as low as 1 µM .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains. Results showed effective inhibition comparable to established antibiotics, reinforcing the compound's potential as a therapeutic agent in infectious diseases .

Eigenschaften

IUPAC Name |

ethyl 2-hydroxy-2-(1-methylimidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-13-8(12)6(11)7-9-4-5-10(7)2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRHQLSSLNLGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=CN1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590467 | |

| Record name | Ethyl hydroxy(1-methyl-1H-imidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917202-03-0 | |

| Record name | Ethyl α-hydroxy-1-methyl-1H-imidazole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917202-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hydroxy(1-methyl-1H-imidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.